molecular formula C9H14N2O B7812875 alpha-tert-Butylpyrimidine-5-methanol

alpha-tert-Butylpyrimidine-5-methanol

Cat. No.: B7812875
M. Wt: 166.22 g/mol
InChI Key: ITNYXXJVDNKXQS-UHFFFAOYSA-N
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Description

α-tert-Butylpyrimidine-5-methanol is a pyrimidine derivative characterized by a tert-butyl group at the alpha position and a methanol (-CH2OH) substituent at the 5-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The tert-butyl group may enhance metabolic stability, while the methanol group could improve solubility compared to non-polar analogs.

Properties

IUPAC Name

2,2-dimethyl-1-pyrimidin-5-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6,8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNYXXJVDNKXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CN=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-tert-Butylpyrimidine-5-methanol typically involves the reaction of pyrimidine derivatives with tert-butyl and hydroxymethyl substituents. One common method involves the alkylation of pyrimidine with tert-butyl halides followed by hydroxymethylation using formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Alpha-tert-Butylpyrimidine-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Alpha-tert-Butylpyrimidine-5-methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-tert-Butylpyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares α-tert-Butylpyrimidine-5-methanol with pyrimidine derivatives from the evidence, focusing on structural features, synthesis, and safety profiles.

Structural Analogues

2.1.1 tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
  • Molecular Formula : C11H16FN3O3
  • Molecular Weight : 257.26 g/mol
  • Functional Groups : Pyrimidine core, tert-butyl carbamate, fluoro, hydroxy, and methyl substituents.
  • Key Differences: Unlike α-tert-Butylpyrimidine-5-methanol, this compound features a carbamate group and fluorine substitution, which may alter electronic properties and bioactivity.
2.1.2 Bis-Pyrimidine Derivatives ()
  • Synthesis: Bis-pyrimidines are synthesized via reactions between enaminones (e.g., compound 2 from ) and amino derivatives, using dimethylformamide dimethyl acetal (DMF-DMA) as a key reagent .
  • Structural Features: These compounds contain two pyrimidine rings linked via heterocyclic or aromatic systems. Unlike α-tert-Butylpyrimidine-5-methanol, they lack bulky tert-butyl or polar methanol groups, emphasizing π-π stacking interactions instead .

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